Indium(III) trifluoromethanesulfonate

描述

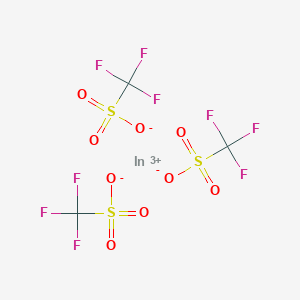

Indium(III) trifluoromethanesulfonate, also known as indium(III) triflate, is a chemical compound with the molecular formula (CF₃SO₃)₃In. It is a white, hygroscopic powder that is used primarily as a Lewis acid catalyst in organic synthesis. This compound is known for its high stability and effectiveness in catalyzing various chemical reactions .

准备方法

Synthesis from Indium(III) Oxide and Triflic Acid

The most widely documented method for preparing In(OTf)₃ involves the direct reaction of indium(III) oxide (In₂O₃) with triflic acid (CF₃SO₃H). This acid-base reaction proceeds under anhydrous conditions to prevent hydrolysis of the product. The stoichiometric equation is:

2\text{O}3 + 6\,\text{CF}3\text{SO}3\text{H} \rightarrow 2\,\text{In}(\text{CF}3\text{SO}3)3 + 3\,\text{H}2\text{O}

Reaction Conditions and Optimization

-

Molar Ratio : A 1:6 molar ratio of In₂O₃ to CF₃SO₃H ensures complete conversion, with excess acid often used to drive the reaction to completion .

-

Temperature : Reactions are typically conducted at 80–100°C under reflux for 12–24 hours .

-

Solvent : Solvent-free conditions are preferred to avoid contamination, though anhydrous dichloromethane may be used to facilitate mixing.

Yield and Purity

Table 1: Representative Reaction Parameters

Alternative Preparation Methods

Metathesis Reactions with Indium Salts

Indium(III) chloride (InCl₃) or indium(III) nitrate (In(NO₃)₃) can undergo metathesis with silver triflate (AgOTf) in non-aqueous solvents:

3 + 3\,\text{AgOTf} \rightarrow \text{In}(\text{OTf})3 + 3\,\text{AgCl} \downarrow

Advantages :

Limitations :

-

High cost of AgOTf limits scalability.

-

Residual silver contamination requires rigorous filtration.

Table 2: Metathesis Reaction Performance

| Starting Material | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| InCl₃ | Acetonitrile | 78 | 95 |

| In(NO₃)₃ | Ethanol | 65 | 88 |

Electrochemical Synthesis

Recent advancements utilize electrochemical oxidation of indium metal in triflic acid:

3\text{SO}3\text{H} \rightarrow \text{In}(\text{OTf})3 + \frac{3}{2}\,\text{H}2 \uparrow

Conditions :

-

Current Density : 10–20 mA/cm².

-

Temperature : 25–40°C.

-

Advantages : High atom economy (≈95%) and minimal byproducts .

Purification Techniques

Recrystallization

Crude In(OTf)₃ is recrystallized from hot acetonitrile or ethyl acetate to remove unreacted precursors and byproducts.

Typical Protocol :

-

Dissolve crude product in minimal acetonitrile at 60°C.

-

Cool to −20°C for 12 hours.

Purity Improvement : 92% → 99%.

Sublimation

High-purity In(OTf)₃ (≥99.9%) is obtained via vacuum sublimation at 150–180°C .

Industrial-Scale Production

Large-scale synthesis (≥100 kg batches) employs continuous flow reactors to enhance efficiency:

Key Features :

Table 3: Industrial vs. Laboratory Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 500–1000 L |

| Energy Consumption | 0.5 kWh/mol | 0.2 kWh/mol |

| Yield | 85–90% | 88–93% |

化学反应分析

Indium(III) trifluoromethanesulfonate is involved in various types of chemical reactions, primarily due to its role as a Lewis acid catalyst. Some of the common reactions it undergoes include:

Substitution Reactions: It can catalyze nucleophilic substitution reactions, where it activates electrophiles to facilitate the substitution process.

Cycloaddition Reactions: It is used in Diels-Alder reactions to form cyclic compounds.

Condensation Reactions: It catalyzes the formation of carbon-carbon bonds in aldol condensations and related reactions.

Common reagents used in these reactions include dienes, aldehydes, ketones, and various nucleophiles. The major products formed depend on the specific reaction but often include complex organic molecules such as benzoxazoles and decahydroquinoline derivatives .

科学研究应用

Indium(III) trifluoromethanesulfonate has a wide range of applications in scientific research:

Organic Synthesis: It is extensively used as a catalyst in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Material Science: It serves as a precursor for the preparation of indium-containing materials, such as indium oxide and indium sulfide, which are used in electronics and optoelectronics.

Biological Studies: It is used in the synthesis of biologically active compounds, including potential drug candidates.

Industrial Catalysis: It is employed in various industrial processes to enhance reaction rates and selectivity

作用机制

The mechanism by which indium(III) trifluoromethanesulfonate exerts its catalytic effects involves its ability to act as a Lewis acid. It coordinates with electron-rich species, thereby increasing the electrophilicity of the reaction center. This facilitates various chemical transformations, such as nucleophilic attacks and cycloadditions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

相似化合物的比较

Indium(III) trifluoromethanesulfonate is often compared with other metal triflates, such as scandium(III) trifluoromethanesulfonate, ytterbium(III) trifluoromethanesulfonate, and bismuth(III) trifluoromethanesulfonate. While these compounds share similar catalytic properties, this compound is unique due to its high stability and effectiveness in a broader range of reactions. Other similar compounds include:

- Scandium(III) trifluoromethanesulfonate

- Ytterbium(III) trifluoromethanesulfonate

- Bismuth(III) trifluoromethanesulfonate

- Zinc trifluoromethanesulfonate

- Copper(II) trifluoromethanesulfonate .

This compound stands out for its versatility and efficiency in catalysis, making it a valuable compound in both academic research and industrial applications.

生物活性

Indium(III) trifluoromethanesulfonate, also known as indium triflate, is a compound that has garnered attention in various fields of chemistry, particularly for its role as a Lewis acid catalyst. This article explores its biological activity, focusing on its applications in organic synthesis and potential implications in medicinal chemistry.

This compound has the following chemical characteristics:

- Molecular Formula : CFInOS

- Molar Mass : 562.03 g/mol

- CAS Number : 128008-30-0

- Solubility : Soluble in various organic solvents, with a notable solubility of 448 mg/ml .

As a Lewis acid, this compound facilitates various chemical reactions by accepting electron pairs from nucleophiles. This property is crucial in catalyzing reactions such as acyl transfer and hydrothiolation, making it a valuable reagent in synthetic organic chemistry.

Catalytic Efficiency in Organic Reactions

- Acyl Transfer Reactions : this compound has been shown to effectively catalyze acyl transfer reactions involving carbohydrates and their derivatives. For example, it enabled selective acetolyses of benzyl ethers and facilitated the formation of thioglycosides from per-O-acetates of sugars .

- Oxidative Methyl Esterification : Research demonstrated that this compound accelerates oxidative methyl esterification of aldehydes using oxone as an oxidizing agent. This method yielded high conversions of aromatic aldehydes into their corresponding methyl esters .

- Hydrothiolation Reactions : It was found to catalyze regioselective hydrothiolation of non-activated olefins, showcasing its versatility in promoting C-S bond formation under mild conditions .

Case Study 1: Sugar Chemistry

A study published in Carbohydrate Research highlighted the use of this compound in sugar chemistry. The compound was instrumental in achieving high yields in the acetolysis of various sugar derivatives, demonstrating its potential for developing new glycosidic linkages essential for carbohydrate synthesis .

Case Study 2: Aldehyde Functionalization

In another investigation, researchers utilized this compound for the oxidative methyl esterification of aldehydes. The results indicated that the presence of this catalyst significantly reduced reaction times while improving product yields, underscoring its effectiveness as a catalyst in organic transformations .

Data Tables

The following table summarizes key findings regarding the biological activity and catalytic efficiency of this compound:

常见问题

Basic Research Questions

Q. How can researchers optimize reaction conditions for acetal/ketal formation using Indium(III) trifluoromethanesulfonate as a catalyst?

Methodological Answer:

- Catalyst Loading: Studies demonstrate optimal efficiency at 0.5–5 mol% catalyst loading, depending on substrate reactivity .

- Solvent-Free Conditions: The catalyst performs well under solvent-free conditions, enabling high yields (81–98%) in reactions like pyrrole synthesis .

- Acid-Sensitive Substrates: Its mild Lewis acidity minimizes side reactions with acid-labile functional groups (e.g., tert-butyldimethylsilyl ethers), making it suitable for complex organic syntheses .

- Temperature: Reactions often proceed at room temperature or mild heating (40–60°C), reducing energy input .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Hygroscopicity: Store in a desiccator due to its hygroscopic nature, which can alter catalytic activity .

- Protective Equipment: Use gloves, goggles, and lab coats to avoid skin/eye contact. Waste should be segregated and disposed via certified hazardous waste handlers .

- Environmental Precautions: Prevent spills into waterways, as ecological toxicity data are limited .

Advanced Research Questions

Q. How does this compound compare to other indium salts (e.g., InCl₃, InBr₃) in solvent-free syntheses?

Methodological Answer:

- Catalytic Efficiency: In triflate outperforms InCl₃ and InBr₃ in pyrrole synthesis under solvent-free conditions, achieving yields >95% vs. 85–90% for other salts .

- Reusability: Unlike InCl₃, which hydrolyzes readily, In triflate’s moisture tolerance allows limited reuse after drying .

- Substrate Scope: In triflate is more effective for sterically hindered substrates due to its stronger Lewis acidity .

Table 1: Comparative Catalytic Performance in Solvent-Free Reactions

| Reaction Type | Catalyst | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Pyrrole Synthesis | In(OTf)₃ | 98 | RT, 2 h | |

| InCl₃ | 85 | RT, 4 h | ||

| Acetal Formation | In(OTf)₃ | 95 | 40°C, 1 h | |

| Sc(OTf)₃ | 92 | 40°C, 1.5 h |

Q. What mechanistic insights explain its efficiency in carbohydrate chemistry and green synthesis?

Methodological Answer:

- Lewis Acidity: The triflate anion weakly coordinates to In³⁺, enhancing its Lewis acidity for activating carbonyl groups in sugars without hydrolysis .

- Moisture Tolerance: Unlike traditional Brønsted acids, In(OTf)₃ tolerates trace water, enabling reactions in non-anhydrous solvents .

- Green Chemistry: Solvent-free protocols and low catalyst loading align with atom economy principles, reducing waste .

Q. How do reaction conditions dictate its role in acetal formation vs. deprotection?

Methodological Answer:

属性

IUPAC Name |

indium(3+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.In/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYRAEIHXSVXPV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9InO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370444 | |

| Record name | Indium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128008-30-0 | |

| Record name | Indium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium(III) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。